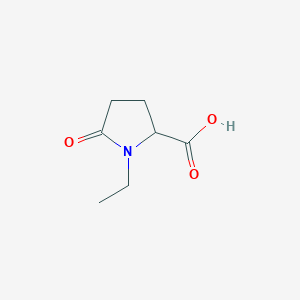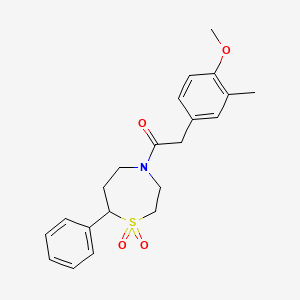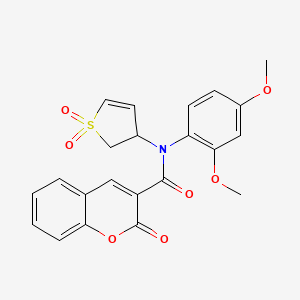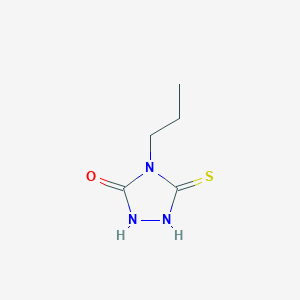
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
- Topoisomerase I-targeting and Cytotoxicity: Recent studies have highlighted the effectiveness of 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-ones, where substituents like 2-(N,N-dimethylamino)ethyl significantly impact topoisomerase I-targeting activity and cytotoxicity, suggesting potential in anticancer therapies (Ruchelman et al., 2004).
Neuropharmacology
- Orexin Receptors and Sleep Modulation: The compound has been investigated in the context of orexin receptors, which play a crucial role in wakefulness. Blockade of orexin-1 receptors with specific antagonists impacts sleep-wake modulation, suggesting implications in sleep disorders (Dugovic et al., 2009).
Synthesis of Novel Compounds
- Creation of Anticancer Agents: A study focused on the one-pot synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating significant antitumor activities against various cancer cell lines, indicating the utility of such compounds in developing new anticancer drugs (Fang et al., 2016).
Spectroscopic Properties
- Spectroscopy of Stilbazolium Dyes: This compound's derivatives have been studied for their spectroscopic properties, specifically in stilbazolium dyes with an enlarged π-conjugated system. Such studies contribute to a deeper understanding of the molecular and electronic structures of these compounds (Bakalska et al., 2017).
Myorelaxant Activity
- Potential in Muscle Relaxation: Derivatives of this compound have been synthesized and screened for their myorelaxant and potassium channel opening activities, suggesting potential applications in conditions requiring muscle relaxation (Gündüz et al., 2008).
Photophysical Applications
- Fluorescent and Colorimetric Sensors: The compound has been used to develop fluorescent sensors with responses to changes in pH, demonstrating potential applications in fields requiring sensitive chemical detection and monitoring (Liu et al., 2015).
Antitumor Activity and DNA Interaction
- Structure-Activity Relationship in Antitumor Agents: Studies have explored the synthesis of derivatives with amino and acetyl amino groups, revealing a strong correlation between substitution position and antitumor potency, along with interactions with DNA, offering insights into the design of more effective cancer therapeutics (Sami et al., 1995).
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-16-11-17(2)13-20(12-16)26-24(30)23(29)25-15-22(27(3)4)19-8-9-21-18(14-19)7-6-10-28(21)5/h8-9,11-14,22H,6-7,10,15H2,1-5H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMXWMLKGGXMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-4-bromo-N-(5,5-dioxido-3-(p-tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2546163.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2546166.png)
![(5Z)-5-[(phenylamino)methylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2546167.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-ethoxyphenyl)methanone](/img/structure/B2546170.png)

![2-(3-Methylphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2546174.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2546175.png)
![1-(2,3-Dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2546176.png)



